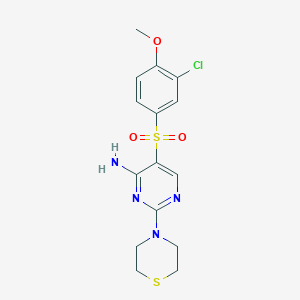

5-((3-Chloro-4-methoxyphenyl)sulfonyl)-2-thiomorpholinopyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-((3-Chloro-4-methoxyphenyl)sulfonyl)-2-thiomorpholinopyrimidin-4-amine is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is a member of the pyrimidine family and has a unique chemical structure that makes it an attractive candidate for drug development.

Aplicaciones Científicas De Investigación

Synthetic Applications and Biological Activities

The research on this compound spans across several domains, showcasing its versatility in synthesis and biological activities. Notably, its structural motif has been utilized in the development of compounds with pronounced in vitro cytostatic activity against human tumor cell lines. For instance, derivatives synthesized through reactions involving heteroaromatic hydroxylamine-O-sulfonates exhibited significant cytostatic activity, highlighting its potential in cancer research (Sączewski et al., 2011).

Antimicrobial and Antiviral Properties

The structural framework of 5-((3-Chloro-4-methoxyphenyl)sulfonyl)-2-thiomorpholinopyrimidin-4-amine has been a cornerstone in synthesizing novel antimicrobial and antiviral agents. Research has demonstrated the synthesis of new 1,2,4-triazole derivatives, showcasing moderate to good activities against various test microorganisms, indicating its potential in developing new antimicrobial agents (Bektaş et al., 2007). Similarly, derivatives synthesized for antiviral activities against tobacco mosaic virus highlight its application in plant pathology and virology (Chen et al., 2010).

Neurological Research Applications

In the context of neurological disorders, the compound's derivatives have been explored for their potential in imaging studies related to Parkinson's disease, offering insights into the enzyme LRRK2's role and providing a pathway for novel diagnostic approaches (Wang et al., 2017). This indicates its broader application in neuroscience and pharmacological research.

Environmental and Agricultural Research

In environmental and agricultural research, Aspergillus niger's role in degrading chlorimuron-ethyl, a herbicide, showcases the compound's relevance in bioremediation studies. This fungus utilizes chlorimuron-ethyl, breaking it down through metabolic pathways that involve the cleavage of the sulfonylurea bridge, indicating its application in environmental science and agriculture (Sharma et al., 2012).

Propiedades

IUPAC Name |

5-(3-chloro-4-methoxyphenyl)sulfonyl-2-thiomorpholin-4-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O3S2/c1-23-12-3-2-10(8-11(12)16)25(21,22)13-9-18-15(19-14(13)17)20-4-6-24-7-5-20/h2-3,8-9H,4-7H2,1H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJPXCDNIKDNPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCSCC3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((3-Chloro-4-methoxyphenyl)sulfonyl)-2-thiomorpholinopyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Propoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2893022.png)

![(5E)-5-[(2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2893023.png)

![3-Benzylsulfanyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893024.png)

![3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2893025.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2893028.png)

![1-(2-methoxyethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2893030.png)

![3-Cyclopropyl-6-{[1-(naphthalene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2893034.png)

![1-(3-fluoro-4-methylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2893035.png)